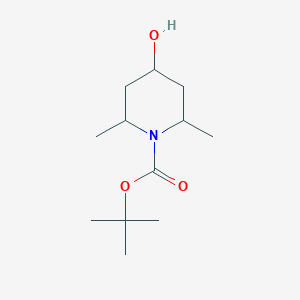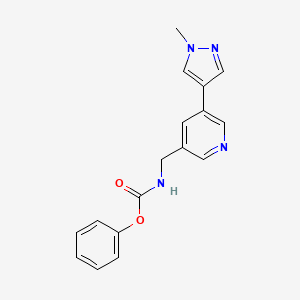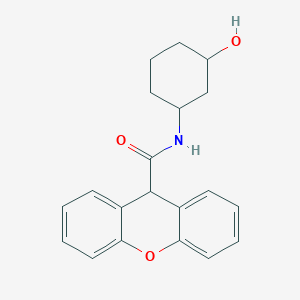
Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate is a synthetic organic compound that features a complex structure incorporating an isoxazole ring, a fluorophenyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of an appropriate precursor, such as a hydroximinoyl chloride, with a terminal alkyne under mild conditions . The fluorophenyl group is introduced through a subsequent fluorination step, often using a gold-catalyzed tandem cyclization-fluorination reaction . The final step involves the acylation of the isoxazole derivative with methyl 4-aminobenzoate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and fluorophenyl group are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to the desired biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate is unique due to the combination of its isoxazole ring, fluorophenyl group, and benzoate ester. This unique structure imparts specific properties, such as enhanced binding affinity to certain biological targets and improved stability under various conditions, making it a valuable compound for research and development in multiple fields.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-25-19(24)12-6-8-13(9-7-12)21-18(23)11-14-10-17(26-22-14)15-4-2-3-5-16(15)20/h2-10H,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFGFCQTAARENV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-{2-[(4-chlorophenyl)formamido]ethyl}pyrazine-2-carboxamide](/img/structure/B2382182.png)


![(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2382187.png)
![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)
![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2382193.png)


![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)
